molecular formula C16H22BrClN2O2 B4850829 2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B4850829
M. Wt: 389.7 g/mol
InChI Key: DAHCPTOAMPBVEF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. BPP is a synthetic compound that belongs to the class of amides and is primarily used as a research tool to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

BPP is believed to exert its pharmacological effects through the modulation of sigma-1 receptors. Sigma-1 receptors are located in various regions of the brain and are known to modulate various neurotransmitter systems. BPP has been shown to enhance the activity of sigma-1 receptors, leading to the release of various neurotransmitters and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in the body. In addition to its effects on neurotransmitter release, BPP has been shown to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. BPP has also been shown to have anti-inflammatory effects, which could potentially lead to the development of new treatments for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of BPP is its high affinity for sigma-1 receptors, which makes it an ideal research tool for investigating the role of sigma-1 receptors in various physiological and pathological processes. However, one of the limitations of BPP is its relatively low solubility in water, which could potentially limit its use in certain experimental settings.

Future Directions

There are several future directions for research on BPP. One area of research could focus on the development of new treatments for neurological disorders based on the modulation of sigma-1 receptors. Another area of research could focus on the development of new methods for synthesizing BPP that could potentially improve its solubility and enhance its pharmacological properties. Additionally, further research could be conducted to investigate the potential applications of BPP in other fields such as agriculture and environmental science.

Scientific Research Applications

BPP has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various neurological disorders. Several studies have demonstrated that BPP has a high affinity for sigma-1 receptors, which are known to play a crucial role in the modulation of various neurotransmitter systems. BPP has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which could potentially lead to the development of new treatments for disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrClN2O2/c1-16(2,22-14-5-4-11(17)10-13(14)18)15(21)19-12-6-8-20(3)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHCPTOAMPBVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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